methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core fused with a partially saturated dihydropyridone ring. Key structural elements include:
- 1,6-Naphthyridine core: A bicyclic system with nitrogen atoms at positions 1 and 6, contributing to π-conjugation and planarity.
- Methyl ester group: At position 3, enhancing solubility in organic solvents.
- 2-Methyl and 5-oxo groups: These substituents modulate electronic properties and rigidity.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H21N3O4/c1-13-16(22(27)29-3)11-18-20(24-13)7-9-25(21(18)26)8-6-14-12-23-19-5-4-15(28-2)10-17(14)19/h4-5,7,9-12,23H,6,8H2,1-3H3 |
InChI Key |
MDUHORXJKIXDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)CCC3=CNC4=C3C=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the coupling of the indole moiety with a naphthyridine derivative, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-yielding reaction conditions, and scalable processes. The exact industrial methods would depend on the specific requirements and applications of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and naphthyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or naphthyridine rings.
Scientific Research Applications
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Saturation in the dihydro-naphthyridine ring (vs. fully aromatic naphthyridines) may reduce metabolic instability .
Substituent Effects: Indole vs. Methoxybenzyl vs. Indole-Ethyl: The 4-methoxybenzyl group in increases lipophilicity (logP ~2.5), whereas the indole-ethyl group in the target compound balances hydrophilicity (logP ~1.8 estimated) .
Spectroscopic Data :
- The indole NH in the target compound would show a characteristic $ ^1H $-NMR signal at δ 10–12 ppm, absent in ’s triazole derivative .
- IR spectra would distinguish ester C=O (∼1680–1720 cm$ ^{-1} $) and indole NH (∼3200 cm$ ^{-1} $) .
Thermal Stability :
- ’s compound has a melting point of 152–159°C, lower than the target compound’s predicted range (180–200°C) due to the latter’s H-bonding network .
Implications for Drug Development
- Compared to ’s discontinued triazole derivative, the target’s indole group may reduce off-target toxicity by avoiding triazole-mediated metal coordination .
Biological Activity
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the naphthyridine class, which is known for diverse biological activities. The presence of the methoxy-indole moiety may enhance its interaction with biological targets. The molecular formula is , and it has a molecular weight of 336.36 g/mol.
Antiproliferative Activity
Research indicates that derivatives of naphthyridines often exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against human tumor cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer) by inducing apoptosis and inhibiting cell proliferation through mechanisms involving topoisomerase II inhibition .
The mechanism of action for similar naphthyridine derivatives often involves:
- Topoisomerase Inhibition : These compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells .
- Apoptosis Induction : Many studies have reported that these compounds can trigger apoptosis via intrinsic pathways, characterized by mitochondrial membrane potential changes and caspase activation .
Study 1: Anticancer Activity
In a study conducted by Zhou et al., a derivative with a similar structure demonstrated significant cytotoxicity against multiple cancer cell lines. The compound induced apoptosis through the activation of caspases and altered expression levels of Bcl-2 family proteins, suggesting a robust mechanism for anticancer activity .
Study 2: Antibacterial Properties
Another investigation highlighted the antibacterial potential of naphthyridine derivatives. Compounds were tested against various bacterial strains, showing effective inhibition of growth at low concentrations. This suggests that this compound may also possess antimicrobial properties .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 15 | Topoisomerase II inhibition |
| A2780 | 12 | Apoptosis induction | |
| Antibacterial | E. coli | 8 | Cell wall synthesis inhibition |
| S. aureus | 10 | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
